4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
CAS No.: 317853-89-7
Cat. No.: VC21456095
Molecular Formula: C24H20N2O2S
Molecular Weight: 400.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 317853-89-7 |
|---|---|
| Molecular Formula | C24H20N2O2S |
| Molecular Weight | 400.5g/mol |
| IUPAC Name | 4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C24H20N2O2S/c1-16-8-10-17(11-9-16)21-22(18-6-4-3-5-7-18)29-24(25-21)26-23(27)19-12-14-20(28-2)15-13-19/h3-15H,1-2H3,(H,25,26,27) |
| Standard InChI Key | AMPKZHYISGNRMU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Introduction
Structural and Crystallographic Analysis
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 400.49 g/mol . X-ray crystallography reveals a monoclinic crystal system ( space group) with unit cell parameters:
The thiazole ring adopts a planar configuration, with the 4-methylphenyl substituent oriented at a dihedral angle of relative to the methoxyphenyl group . This orthogonal arrangement minimizes steric hindrance and stabilizes the crystal lattice via intermolecular N–H···O hydrogen bonds () and weak C–H···π interactions () .
Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Monoclinic () | |
| Unit cell volume () | 2143(2) | |
| Dihedral angle (thiazole vs. methoxyphenyl) | ||
| Hydrogen bond length (N–H···O) |
Synthetic Pathways and Optimization
Suzuki-Miyaura Cross-Coupling
The synthesis involves a palladium-catalyzed Suzuki-Miyaura reaction between 3-iodo-4-methyl-N-(4-(p-tolyl)thiazol-2-yl)benzamide and 4-methoxyphenylboronic acid . Key steps include:
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Reagents: Tetrakis(triphenylphosphine)palladium(0) (0.017 mmol), (0.72 mmol), toluene/water (8:2 v/v).
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Conditions: Reflux under for 16 hours.
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Purification: Column chromatography (20% ethyl acetate/petroleum ether) followed by recrystallization in methanol .
Yield optimization () requires precise control of temperature () and catalyst loading .
Alternative Routes
Structure-Activity Relationships (SARs)
Substituent Effects
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Methoxy group: Electron-donating effects stabilize π-π stacking with kinase ATP-binding pockets.
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Methylphenyl group: Hydrophobic interactions enhance binding to fungal ergosterol .
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Thiazole nitrogen: Coordinates with Mg ions in PDE4, mimicking adenosine.
Table 2: SAR Trends in Thiazole-Benzamide Analogues
| Substituent Position | Biological Effect | Target |
|---|---|---|
| Thiazole C-4 | Antimicrobial potency | Ergosterol synthesis |
| Benzamide para-OCH3 | Kinase inhibition | USP7/PDE4 |
| Phenyl at C-5 | Enhanced bioavailability () | Cell membrane permeation |
Comparative Analysis with Analogues
4-Chloro-N-{2-[4-Methyl-2-(3-Methylphenyl)-1,3-Thiazol-5-yl]Ethyl}Benzamide
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Structural difference: Chlorine substituent at benzamide para-position.
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Activity: Higher antifungal potency (IC ) but reduced solubility ().
4-Methoxy-N-(4-Phenyl-1,3-Thiazol-2-yl)Benzamide
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Simplified structure: Lacks 5-phenyl and 4-methylphenyl groups .
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Activity: Weaker anticancer effects (PC-3 IC ) due to reduced hydrophobic interactions .
Pharmacokinetic and Toxicity Profiles
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